molecular formula C16H22N2O2 B2958365 1-(oxane-4-carbonyl)-4-phenylpiperazine CAS No. 1624395-84-1

1-(oxane-4-carbonyl)-4-phenylpiperazine

Cat. No.: B2958365
CAS No.: 1624395-84-1
M. Wt: 274.364
InChI Key: XXNDHRAWWXZYKY-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-4-phenylpiperazine (CAS: 790223-75-5) is a piperazine derivative characterized by a tetrahydropyran (oxane) ring attached via a carbonyl group to the piperazine nitrogen. Its molecular formula is C₁₀H₁₈N₂O₂ (molecular weight: 198.26 g/mol).

Properties

IUPAC Name

oxan-4-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(14-6-12-20-13-7-14)18-10-8-17(9-11-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNDHRAWWXZYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxane-4-carbonyl)-4-phenylpiperazine typically involves the reaction of oxane-4-carbonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 1-(oxane-4-carbonyl)-4-phenylpiperazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Oxane-4-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxane-4-carboxylic acid derivatives.

    Reduction: Formation of reduced oxane derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

1-(Oxane-4-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(oxane-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance receptor binding in neuroactive compounds (e.g., NSPP ), while bulky groups like bis-isoquinolinesulfonyl (KN-62) confer kinase inhibition .
  • Synthetic Complexity : Microwave-assisted methods (e.g., ) improve yields for nitro-substituted derivatives, whereas oxane-4-carbonyl synthesis requires specialized acylating agents .

Neuroprotection and Anti-inflammatory Effects

  • NSPP : At 20 mg/kg in mice, NSPP reduced radiation-induced neuroinflammation (IL-6 ↓ 60%) and preserved neural stem cells, improving cognitive function post-irradiation .

Enzyme and Receptor Modulation

  • KN-62 : Inhibits CAMKII (IC₅₀ ≈ 0.9 µM), reducing insulin- and hypoxia-stimulated glucose transport by 40–46% in skeletal muscle .
  • Piperazine CCR5 Antagonists: Derivatives like Sch-350634 show nanomolar potency against HIV-1 entry via CCR5 blockade, with oral bioavailability >80% in primates .

Physicochemical and Pharmacokinetic Properties

Property 1-(Oxane-4-carbonyl)-4-phenylpiperazine 1-(3-Nitrophenyl)-4-phenylpiperazine NSPP
LogP (Predicted) 1.8 2.5 3.1
Solubility Moderate (DMSO >10 mM) Low (DMSO <5 mM) Low (aqueous <1 µM)
Metabolic Stability High (oxane resistance to hydrolysis) Moderate (nitro reduction possible) High (sulfonyl stability)

Key Insights :

  • The oxane group’s ether linkage may improve blood-brain barrier penetration compared to polar nitro or sulfonyl groups.
  • Piperazine derivatives with aryl sulfonyl groups (e.g., NSPP) exhibit prolonged half-lives in vivo due to reduced CYP450 metabolism .

Biological Activity

1-(Oxane-4-carbonyl)-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with a phenyl group and an oxane-4-carbonyl moiety. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, indicating the presence of two nitrogen atoms within the piperazine ring. This compound belongs to a class of piperazine derivatives that are often investigated for their potential pharmaceutical applications. Despite its structural similarities to known bioactive compounds, the specific biological activity of 1-(oxane-4-carbonyl)-4-phenylpiperazine remains to be fully elucidated.

Structural Characteristics

The unique structural features of 1-(oxane-4-carbonyl)-4-phenylpiperazine can influence its biological activity. The presence of the oxane group and the phenyl substitution on the piperazine ring suggests potential interactions with biological targets. The following table compares this compound with other structurally similar piperazine derivatives:

Compound Name Structural Features Unique Characteristics
1-(2-Oxoethyl)-4-methylpiperazineContains a ketone instead of an oxane groupExhibits different reactivity and activity
4-(Phenyl)piperidineLacks carbonyl functionalityMore rigid structure; different biological effects
1-(Oxanoyl)-4-methylpiperazineSimilar oxane framework but with methyl substitutionVariations in biological activity
1-(Thiazolecarbonyl)-4-phenylpiperazineContains a thiazole ring instead of oxanePotentially different pharmacological profiles

Case Studies and Research Findings

Research indicates that while specific data on 1-(oxane-4-carbonyl)-4-phenylpiperazine is sparse, understanding its pharmacodynamics and pharmacokinetics through interaction studies is crucial. Such studies typically focus on:

  • Binding Affinity : Investigating how well the compound binds to target proteins.
  • In vitro Studies : Evaluating cytotoxicity and efficacy against various cell lines.

For example, studies on related compounds have revealed insights into their mechanisms of action, which could be extrapolated to predict the behavior of 1-(oxane-4-carbonyl)-4-phenylpiperazine.

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